molecular formula C20H46N8O4S B029713 Guanethidine sulphate CAS No. 60-02-6

Guanethidine sulphate

Cat. No. B029713
CAS RN: 60-02-6
M. Wt: 494.7 g/mol
InChI Key: NBJGGHFXCGHTNJ-UHFFFAOYSA-N
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Description

Guanethidine Sulphate is an antihypertensive drug that reduces the release of catecholamines, such as norepinephrine . It is transported across the sympathetic nerve membrane by the same mechanism that transports norepinephrine itself (NET, uptake 1), and uptake is essential for the drug’s action .


Molecular Structure Analysis

The molecular formula of Guanethidine Sulphate is C10H24N4O4S . The azocane ring in its structure adopts a boat-chair conformation .


Chemical Reactions Analysis

Guanethidine Sulphate is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .


Physical And Chemical Properties Analysis

The molecular weight of Guanethidine Sulphate is 296.39 . It is recommended to be stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

Neurobiological Impact

Guanethidine sulphate has been extensively studied for its effects on peripheral adrenergic neurons. Research by Bittiger et al. (1977) explored its impact on various tissues, including the heart and vas deferens, focusing on changes induced by different doses and administration routes. They found that high doses of guanethidine can induce toxic effects due to mitochondrial changes in ganglion cells, which are reversible upon cessation of treatment (Bittiger et al., 1977).

Effect on Ovarian Function

A study by Trujillo and Riboni (2002) investigated the impact of guanethidine-induced sympathetic denervation in guinea pigs, focusing on its effects on follicular development and ovulation. Their results suggested that ovarian innervation plays an inhibitory role in follicular development (Trujillo & Riboni, 2002).

Ophthalmological Applications

Castrén and Pohjola (1962) studied guanethidine's use as an antiglaucomatous agent, noting its ability to lower intraocular pressure when applied locally as eye drops. This effect is attributed to guanethidine's sympatholytic properties (Castrén & Pohjola, 1962).

Immunological Response

Research by Thygesen et al. (1992) highlighted guanethidine's role in inducing an autoimmune reaction leading to the destruction of peripheral sympathetic neurons. Their study emphasized the involvement of natural killer cells in this process (Thygesen et al., 1992).

Safety And Hazards

Guanethidine Sulphate is harmful if swallowed and may cause eye, skin, or respiratory system irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJGGHFXCGHTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-65-2 (Parent)
Record name Guanethidine sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046966
Record name Guanethidine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanethidine sulphate

CAS RN

60-02-6
Record name Guanethidine sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanethidine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanethidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANETHIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ60474G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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